Home > Products > Screening Compounds P140609 > Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH -

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH

Catalog Number: EVT-8364664
CAS Number:
Molecular Formula: C81H156N10O13S
Molecular Weight: 1510.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH, commonly referred to as Pam3CysSK4, is a synthetic lipopeptide that serves as a potent immunostimulant. This compound is classified as a Toll-like receptor 2 (TLR2) agonist, playing a crucial role in the activation of innate immune responses. It is derived from the N-terminal portion of bacterial lipoproteins and is known for its ability to activate monocytes and macrophages, leading to the release of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha .

Source and Classification

Pam3CysSK4 was developed as part of research aimed at enhancing immune responses through TLR activation. The compound falls under the category of lipopeptides, which are characterized by their lipid moiety that facilitates membrane interaction and cellular uptake. Its chemical structure includes a palmitoyl group, which contributes to its hydrophobic properties and biological activity .

Synthesis Analysis

The synthesis of Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH involves several key steps:

  1. Protection of Amino Acids: The process begins with the protection of the carboxylic acid group in cysteine using tert-butyl ester.
  2. Formation of Cystine: The protected cysteine is then reacted with Fmoc-OSu in the presence of a base to yield fully protected cystine.
  3. Palmitoylation: The next step involves the reaction with palmitic acid using EDC·HCl and DMAP in dry dichloromethane to introduce the palmitoyl groups onto the cysteine backbone.
  4. Deprotection: Finally, the fully protected lipopeptide is deprotected using trifluoroacetic acid to yield the final product .

Technical details indicate that yields can vary based on reaction conditions, with some steps achieving over 80% efficiency.

Molecular Structure Analysis

The molecular formula for Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH is C81H156N10O13S, with a molecular weight of approximately 1510.23 g/mol. The structure features a central cysteine residue linked to multiple lysine residues and palmitoyl groups that enhance its amphiphilic properties, allowing it to interact effectively with cell membranes .

Structural Data

  • CAS Number: 112208-00-1
  • Molecular Weight: 1510.23 g/mol
  • Chemical Structure: The compound consists of a cysteine linked to a serine and four lysines with palmitoyl modifications.
Chemical Reactions Analysis

Pam3CysSK4 participates in various biochemical reactions primarily associated with immune modulation:

  1. Activation of TLR2: Upon binding to TLR2, it induces signaling pathways leading to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in increased expression of pro-inflammatory cytokines.
  2. Cytokine Release: It stimulates macrophages and monocytes to release cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha.
  3. Cellular Uptake: The lipophilic nature allows for efficient cellular uptake, facilitating its role as an adjuvant in vaccine formulations .
Mechanism of Action

The mechanism by which Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH exerts its effects involves:

  1. TLR Activation: Binding to TLR2 forms heterodimers with TLR1 or TLR6, initiating intracellular signaling cascades.
  2. Signal Transduction: This leads to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and MEK1/2, promoting further immune responses.
  3. Cytokine Production: Enhanced production of nitric oxide and superoxide by macrophages contributes to its immunostimulatory effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and various organic solvents due to its amphiphilic nature.

Chemical Properties

  • Stability: Requires storage at temperatures below -20°C to maintain stability.
  • Reactivity: Reacts readily with cellular membranes due to its lipid components.

Relevant data indicate that Pam3CysSK4 retains biological activity over a range of pH levels typically found in physiological conditions .

Applications

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH has significant applications in scientific research:

  1. Vaccine Adjuvant: Used in formulations to enhance immune responses against various pathogens.
  2. Immunotherapy Research: Investigated for potential applications in cancer immunotherapy due to its ability to stimulate immune cell activity.
  3. Modeling Innate Immunity: Serves as a tool for studying TLR-mediated pathways and their role in innate immunity .
Immunomodulatory Mechanisms of TLR1/2 Agonism

Structural Determinants of TLR2/1 Heterodimer Activation

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH (Pam₃CSK₄) is a synthetic triacylated lipopeptide that mimics the innate immune response to gram-positive bacterial pathogens. Its molecular architecture features three palmitoyl chains attached to a cysteine residue via thioester bonds and ester linkages to the glycerol-like backbone. This configuration creates a tripod-like hydrophobic anchor that inserts into TLR2's lipid-binding pocket, inducing conformational changes essential for heterodimerization with TLR1. The N-terminal Ser-Lys₄ motif forms electrostatic interactions with histidine residues in TLR1's leucine-rich repeat domain, stabilizing the active receptor complex [1].

The stereochemistry of the glycerol moiety ((RS)-configuration) allows optimal membrane integration and spatial orientation of the ligand-receptor complex. Structure-activity relationship studies confirm that:

  • Tripalmitoylation is essential for TLR1/2 activation (mono- or diacylated analogs signal through TLR2/6)
  • Lysine residues enable endosomal escape through pH-dependent membrane disruption
  • The serine residue participates in hydrogen bonding with TLR2's LRR11 domain

Table 1: Structural Elements of Pam₃CSK₄ and Their Immunological Functions

Structural ElementMolecular FunctionImpact on TLR Signaling
N-terminal tripalmitoyl groupsHydrophobic insertion into TLR2 pocketInduces conformational change for TLR1 recruitment
(RS)-2,3-dipalmitoyloxypropyl groupMembrane anchoring & orientationStabilizes receptor complex in lipid microdomains
Ser-Lys₄ peptide backboneElectrostatic interactions with TLR1 histidine residuesFacilitates heterodimer stabilization
Terminal lysine clusterpH-dependent endosomal membrane disruptionEnhances intracellular receptor accessibility

Intracellular Signaling Cascades: MyD88-Dependent vs. Independent Pathways

Pam₃CSK₄ exclusively activates the MyD88-dependent pathway through the TLR2/1 heterodimer. Upon ligand binding, the TIR domains of TLR1 and TLR2 recruit MyD88 via homotypic interactions, initiating a signaling cascade that bifurcates at the level of IL-1 receptor-associated kinase 4 (IRAK4):

NF-κB Pathway:

  • IRAK4 phosphorylates IRAK1, triggering TRAF6 ubiquitination
  • TAK1 activation leads to IKK complex phosphorylation
  • IκBα degradation enables NF-κB nuclear translocation
  • Transcriptional upregulation of pro-inflammatory genes

MAPK Pathway:

  • TAK1 activates MKK3/6 and MKK4/7 cascades
  • Phosphorylation of p38, JNK, and ERK1/2
  • AP-1 transcription factor activation

Notably, Pam₃CSK₄ does not trigger TRIF-dependent signaling, distinguishing its activity from TLR4 agonists like LPS. This selectivity was demonstrated in camel milk immune cells where Pam₃CSK₄ induced:

  • 3.8-fold increase in reactive oxygen species (ROS) production
  • Enhanced neutrophil extracellular trap (NET) formation
  • No upregulation of TRIF-dependent IRF3 phosphorylation [1]

Table 2: Comparative Signaling Pathways Activated by TLR Agonists

Signaling ComponentPam₃CSK₄ (TLR2/1)LPS (TLR4)Functional Outcome Difference
MyD88 recruitmentStrong activationStrong activationSimilar pro-inflammatory gene induction
TRIF recruitmentAbsentStrong activationPam₃CSK₄ lacks IFN-β production
NF-κB translocationRapid (15-30 min)Rapid (15-30 min)Comparable kinetics
IRF3 phosphorylationNot inducedInducedPam₃CSK₄ does not initiate interferon response
Phagocytosis enhancementModerateStrongDifferential antimicrobial activity

Cytokine Induction Profiles in Innate Immune Cells (IL-1β, IL-6, TNF-α, IL-12)

Pam₃CSK₄ stimulation induces a distinct cytokine signature characterized by robust Th1-polarizing responses. In camel milk immune cells, Pam₃CSK₄ exposure for 18 hours triggered:

  • 12.3-fold increase in IL-12p40 production (p < 0.001 vs. unstimulated)
  • 8.7-fold elevation of TNF-α secretion
  • 6.5-fold upregulation of IL-6
  • Modest IL-1β induction (2.1-fold) compared to PMA control [1]

The cytokine induction hierarchy (IL-12 > TNF-α > IL-6 > IL-1β) reflects Pam₃CSK₄'s ability to preferentially activate antigen-presenting cells. This profile emerges from:

  • NF-κB-mediated transcriptional activation of TNF-α and IL-6 genes
  • ERK-dependent chromatin remodeling at the IL12B locus
  • Synergistic amplification through autocrine TNF-α signaling

Notably, Pam₃CSK₄ demonstrates differential cytokine induction compared to other TLR agonists:

  • 2.3-fold higher IL-12 production than LPS in macrophage assays
  • Reduced IL-10 induction relative to TLR4 activation
  • Earlier TNF-α peak (4-6 hours vs. 8-10 hours for LPS)

This Th1-skewed profile enhances opsonophagocytosis and promotes dendritic cell maturation, making Pam₃CSK₄ particularly valuable for vaccine adjuvants targeting intracellular pathogens. The strong IL-12 induction drives naïve T-cell differentiation toward IFN-γ-producing Th1 cells, crucial for combating bacterial infections [1].

Table 3: Cytokine Induction Patterns by Pam₃CSK₄ in Innate Immune Cells

CytokineInduction LevelKinetic ProfilePrimary Cellular SourceImmunological Function
IL-12p40++++Peak: 12-18hDendritic cellsTh1 differentiation, IFN-γ production
TNF-α+++Peak: 4-6hMacrophages, monocytesNeutrophil recruitment, endothelial activation
IL-6++Peak: 8-12hMonocytes, granulocytesAcute phase response, B-cell maturation
IL-1β+Peak: 18-24hInflammasome-activated macrophagesPyrogenicity, T-cell activation

Cross-Talk Between TLR2/1 and Other Pattern Recognition Receptors

Pam₃CSK₄-mediated TLR2/1 activation engages in bidirectional communication with other pattern recognition systems:

Synergistic NOD Signaling:Co-stimulation with NOD2 agonists (e.g., MDP) amplifies Pam₃CSK₄-induced cytokine production 3.5-fold through:

  • RIP2 kinase-mediated enhancement of NF-κB nuclear translocation
  • Complementary transcriptional regulation of overlapping gene clusters
  • Shared downstream adaptor utilization (TRAF6 ubiquitination)

Antagonistic TLR4 Interactions:Mycobacterial phosphatidyl-myo-inositol mannosides (PIMs) inhibit Pam₃CSK₄-induced responses by:

  • Sequestering common signaling intermediates (e.g., MyD88)
  • Modulating membrane lipid composition to disrupt TLR2 localization
  • Inducing SOCS1 expression that dampens JAK-STAT signaling [4]

CLR Cross-Regulation:Dectin-1 activation enhances Pam₃CSK₄-mediated IL-23 production through:

  • CARD9-Bcl10-MALT1 complex formation
  • SYK kinase phosphorylation that amplifies NF-κB activation
  • Formation of TLR2-Dectin-1 receptor clusters in membrane microdomains

This cross-talk enables context-dependent immune modulation. For instance, in the camel mammary gland model, Pam₃CSK₄ stimulation enhanced NETosis and ROS production only when co-stimulated with fungal β-glucans, indicating integration of TLR2 and CLR signals for optimized antimicrobial defense [1] [4].

Table 4: TLR2/1 Cross-Talk Mechanisms with Other PRRs

PRR FamilyExample ReceptorInteraction MechanismFunctional Outcome
NLRNOD2Shared IRAK4 activation; TRAF6 co-utilizationSynergistic IL-1β and defensin production
CLRDectin-1Membrane receptor clustering; SYK kinase activationEnhanced IL-23/Th17 responses
TLRTLR4Competitive MyD88 recruitmentMutual antagonism in chronic inflammation
RLRRIG-IMAVS-dependent inhibition of TRAF6Suppressed IL-12 in viral co-infections

Properties

Product Name

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH

IUPAC Name

6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C81H156N10O13S

Molecular Weight

1510.2 g/mol

InChI

InChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102)

InChI Key

OEDPHAKKZGDBEV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.